molecular formula C8H13NO2 B11920830 N-(Oxetan-3-ylidene)pivalamide

N-(Oxetan-3-ylidene)pivalamide

Cat. No.: B11920830
M. Wt: 155.19 g/mol
InChI Key: RNXABRPPHFBZPR-UHFFFAOYSA-N
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Description

N-(Oxetan-3-ylidene)pivalamide: is a chemical compound characterized by the presence of an oxetane ring and a pivalamide group. The oxetane ring is a four-membered cyclic ether, which is known for its strained ring structure and unique reactivity. The pivalamide group, derived from pivalic acid, contributes to the compound’s stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(Oxetan-3-ylidene)pivalamide typically involves the formation of the oxetane ring followed by the introduction of the pivalamide group. One common method is the cyclization of an appropriate precursor, such as an epoxide or a halohydrin, under basic conditions to form the oxetane ring. The pivalamide group can then be introduced through an amide coupling reaction using pivalic acid or its derivatives .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: N-(Oxetan-3-ylidene)pivalamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-(Oxetan-3-ylidene)pivalamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(Oxetan-3-ylidene)pivalamide involves its interaction with molecular targets through its oxetane ring and pivalamide group. The strained ring structure of the oxetane allows it to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with biological molecules, such as enzymes or receptors, leading to various biochemical effects .

Comparison with Similar Compounds

Uniqueness: N-(Oxetan-3-ylidene)pivalamide is unique due to its combination of the oxetane ring and the pivalamide group. This combination imparts distinct physicochemical properties, making it a versatile compound for various applications in chemistry, biology, medicine, and industry .

Properties

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

2,2-dimethyl-N-(oxetan-3-ylidene)propanamide

InChI

InChI=1S/C8H13NO2/c1-8(2,3)7(10)9-6-4-11-5-6/h4-5H2,1-3H3

InChI Key

RNXABRPPHFBZPR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)N=C1COC1

Origin of Product

United States

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